molecular formula C14H16N2O4 B13511781 5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid

5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid

Cat. No.: B13511781
M. Wt: 276.29 g/mol
InChI Key: IXYRFZNHEMNSOO-UHFFFAOYSA-N
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Description

5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 3, a propiolic acid (prop-1-yn-1-yl) linker at position 5, and a tert-butoxycarbonyl (Boc)-protected amine. This compound combines a rigid alkyne spacer with a polar carboxylic acid and a hydrophobic Boc group, making it a versatile intermediate in medicinal chemistry and materials science. The Boc group enhances stability during synthesis, while the alkyne linker enables further functionalization via click chemistry (e.g., azide-alkyne cycloaddition) .

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-6-4-5-10-7-11(12(17)18)9-15-8-10/h7-9H,6H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

IXYRFZNHEMNSOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC#CC1=CC(=CN=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine-3-carboxylic acid derivative.

    Alkyne Addition: The prop-1-yn-1-yl group is introduced through a palladium-catalyzed cross-coupling reaction with an appropriate alkyne.

    Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the alkyne group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The pyridine ring and alkyne group may also participate in binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several classes of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid Pyridine Carboxylic acid, alkyne, Boc-amine ~306.34* Click chemistry, drug intermediates
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)pyrrole-3-carboxylate Pyrrole Ester, Boc-amine, indole substituents 554 (for 10a) Anticancer agents, kinase inhibitors
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine Bromo, dimethoxymethyl, pyrrolidine ~468.35* Cross-coupling reactions, ligand synthesis
(3R,5R)-1-Boc-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid Pyrrolidine Methoxycarbonyl, Boc-protected carboxylic acid 295.33 Peptide mimetics, protease inhibitors
5-({[(tert-Butoxy)carbonyl]amino}methyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid Pyrazolo-pyridine Pyrazole fusion, Boc-aminomethyl 295.33 Drug impurity standards, enzyme studies

Core Structural Differences

  • Pyridine vs. Pyrrolidine-based analogs (e.g., ) introduce conformational flexibility but lack aromaticity.
  • Alkyne Linker : The propiolic acid linker in the target compound distinguishes it from esters (e.g., compound 10a ) or ethers (e.g., compounds), enabling orthogonal reactivity for bioconjugation.

Functional Group Contributions

  • Boc Protection: All compared compounds utilize Boc groups for amine protection, but their positions vary. For example, the Boc-aminomethyl group in pyrazolo-pyridine derivatives may alter steric hindrance compared to the alkyne-linked Boc group in the target compound.
  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances water solubility under basic conditions, whereas ester derivatives (e.g., compound 10a ) require hydrolysis for activation.

Physicochemical Properties

  • Solubility : The carboxylic acid in the target compound improves aqueous solubility compared to esters (e.g., compound 10a ). However, Boc groups generally reduce solubility in polar solvents.
  • Stability : Boc protection enhances stability against nucleophilic attack, a shared feature across all analogs .

Biological Activity

5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid includes a pyridine ring substituted with a carboxylic acid and an alkyne functional group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, which can be crucial for its reactivity and biological interactions.

Molecular Formula

C14H17NO5\text{C}_{14}\text{H}_{17}\text{N}\text{O}_{5}

Molecular Weight

279.29 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds structurally related to 5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid. These include:

  • Antiviral Activity : Some derivatives have shown efficacy against viral replication, particularly in hepatitis B virus (HBV) models, demonstrating EC50 values in the low micromolar range (1.1–7.7 μM) with low cytotoxicity .
  • Cytotoxicity : The compound's structural features may influence its cytotoxic profile, with certain analogs exhibiting selectivity indexes (SI) suggesting minimal toxicity while maintaining antiviral efficacy .
  • Mechanistic Insights : The presence of the alkyne group has been linked to enhanced interactions with biological targets, potentially acting as a covalent inhibitor through mechanisms such as inducing ferroptosis in cancer cells .

Table 1: Biological Activity Summary

Activity TypeDescriptionEC50 (μM)SI (CC50/EC50)
AntiviralInhibition of HBV replication1.1–7.7Up to 92
CytotoxicityMinimal cytotoxicity observed>80Varies
Ferroptosis InductionInduces cell death via oxidative stressLow nMNot specified

Case Studies

Case Study 1: Antiviral Efficacy
In a study assessing the antiviral properties of related compounds, it was found that modifications to the pyridine scaffold significantly affected their ability to inhibit HBV replication. Compounds featuring polar groups at specific positions showed enhanced activity and selectivity .

Case Study 2: Mechanistic Studies on Ferroptosis
Research into the mechanism of action revealed that compounds similar to 5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid could induce ferroptosis in cancer cells through selective targeting of GPX4 protein, which is critical for cellular redox balance .

Discussion

The biological activity of 5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylic acid appears promising, particularly in antiviral applications and potential anticancer strategies through ferroptosis induction. The presence of specific functional groups plays a crucial role in modulating these activities.

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